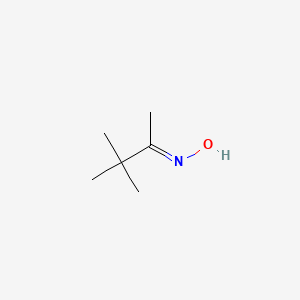

Pinacolone oxime

Vue d'ensemble

Description

Pinacolone oxime, also known as (2E)-3,3-dimethyl-2-butanone oxime, is an organic compound with the molecular formula C6H13NO . It is a colorless solid with a boiling point of 132 °C.

Synthesis Analysis

Pinacolone oxime can be synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in an alkaline medium. The reaction produces pinacolone oxime and water.Molecular Structure Analysis

Pinacolone oxime is an oxime derivative of the ketone, consisting of a nitrogen atom attached to the carbon atom of the carbonyl group. The compound can be characterized by various techniques such as X-ray diffraction, FTIR, and NMR spectroscopy.Chemical Reactions Analysis

The pinacol rearrangement is a well-recognized methodology in the synthesis of β-functionalized ketones, creation of quaternary carbon centers, and construction of challenging carbocycles . The acid-promoted 1,2-rearrangement of vicinal diols to aldehydes or ketones is known as the pinacol-pinacolone rearrangement .Physical And Chemical Properties Analysis

Pinacolone oxime has a molar mass of 115.16 g/mol and a melting point of 76-78 °C . It is highly soluble in water, ethanol, and acetone . It has a density of 0.9315 g/cm³ at 20 °C .Applications De Recherche Scientifique

Antimicrobial Activity

Oxime compounds, including Pinacolone oxime derivatives, have been noted for their antimicrobial properties, particularly against Gram-positive and Gram-negative pathogens .

Anticancer Properties

The oxime group is recognized for enhancing the physicochemical properties of molecules, which can be leveraged in anticancer drug design to improve efficacy .

Fungicide Development

Pinacolone oxime has been incorporated into the design and synthesis of new fungicides, aiming to increase efficiency and effectiveness against fungal pathogens .

Mécanisme D'action

Target of Action

Pinacolone oxime is a chemical compound that has been studied for its significant roles as acetylcholinesterase reactivators . Acetylcholinesterase is an enzyme that is crucial for nerve function in many organisms. By reactivating this enzyme, Pinacolone oxime could potentially play a role in the treatment of conditions where acetylcholinesterase is inhibited.

Mode of Action

The mode of action of Pinacolone oxime is related to its ability to undergo the Pinacol rearrangement . This is an organic reaction where a 1,2-diol rearranges under acidic conditions to form a carbonyl compound . In the case of Pinacolone oxime, the rearrangement involves the protonation of one of the hydroxyl groups to form a leaving group (water), while the other OH participates as the rearrangement promoting group .

Biochemical Pathways

Pinacolone oxime, through the Pinacol rearrangement, affects the biochemical pathways involving 1,2-diols and carbonyl compounds . The rearrangement leads to the formation of new C-C, C-O, and C-N bonds . These reactions provide opportunities for ring expansions and ring contractions . Additionally, many oximes are known to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . This suggests that Pinacolone oxime could potentially influence multiple intracellular signal transduction pathways .

Pharmacokinetics

Its molecular weight of 1151735 suggests that it could potentially be absorbed and distributed in the body

Result of Action

The result of Pinacolone oxime’s action is the formation of a carbonyl compound from a 1,2-diol . This rearrangement occurs readily under strongly acidic conditions . The resulting carbocation is relatively stable, and the rearrangement is driven by the relative stability of the resultant oxonium ion .

Action Environment

The action of Pinacolone oxime is influenced by environmental factors such as the presence of acid and the temperature . The Pinacol rearrangement occurs readily under strongly acidic conditions . The reaction conditions, including the type of acid, concentration, solvent, and temperature, can influence the course of the rearrangement .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSDDJQNHCSVSW-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pinacolone oxime | |

CAS RN |

2475-93-6, 10341-64-7 | |

| Record name | 3,3-Dimethyl-2-butanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacolone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinacolone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINACOLONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pinacolone oxime interact with palladium compounds, and what is the significance of this interaction?

A1: The research article highlights that pinacolone oxime exhibits regiospecific carbopalladation on the t-butyl group when reacted with NaOAc–Na2PdCl4. [] This means that the palladium atom selectively bonds to the carbon atom of the t-butyl group, rather than other potential sites within the molecule. This regiospecificity is notable because it differs from the reactivity observed with the dimethylhydrazone analog, which undergoes carbopalladation on the methyl group. This difference suggests that the presence of the oxygen atom in the oxime group influences the site selectivity of the palladium complex. Understanding such selective interactions is crucial for designing palladium-catalyzed reactions involving oximes and their derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

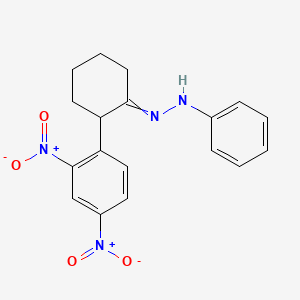

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)